molecular formula C17H22N2O3 B1443693 Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1330765-75-7

Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B1443693
CAS No.: 1330765-75-7
M. Wt: 302.37 g/mol
InChI Key: HUBUYYQIARIBBA-UHFFFAOYSA-N
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Description

“Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound with the molecular formula C17H22N2O3 . It has a molecular weight of 302.37 . The compound is also known by its IUPAC name, tert-butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)13(9-18-14(17)20)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 302.37 . It is recommended to be stored under refrigerated conditions . The boiling point is predicted to be 399.1±42.0 °C .

Scientific Research Applications

DNA Adduction and Toxicity Studies

Research has shown that compounds structurally related to Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate, like Methyl tert‐butyl ether (MTBE), bind DNA to form DNA adducts in mice, indicating a potential for genotoxicity and a need for careful handling and monitoring when used in research or industrial applications (Yuan et al., 2007).

Modulation of NMDA Receptors

NYX-2925, a novel N-methyl-d-aspartate (NMDA) receptor modulator structurally similar to this compound, has shown promise in phase 2 clinical studies for the treatment of neuropathic pain and fibromyalgia. It affects synaptic plasticity processes, indicating potential applications in memory and cognitive disorders (Ghoreishi-Haack et al., 2018).

Pulmonary Toxicity and Structure-Activity Relationship

Studies on butylated hydroxytoluene (BHT) and related compounds have elucidated the structural requirements for their toxic potency in mice, providing insights into how small changes in molecular structure can drastically alter biological activity and toxicity. This is particularly relevant for designing safer compounds and understanding the toxicological aspects of related substances (Mizutani et al., 1982).

Antihypertensive and Analgesic Properties

Several derivatives of diazaspiro compounds, including those structurally related to this compound, have been studied for their antihypertensive and analgesic properties. These studies contribute to the development of new therapeutic agents for treating hypertension and pain (Clark et al., 1983).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been identified as a useful reagent for the synthesis of inhibitors targeting enzymes such as ketohexokinase (KHK), nicotinamide phosphoribosyltransferase (NAMPT), and Rho-associated protein kinase (ROCK) . These interactions are crucial for its potential therapeutic applications in treating conditions like diabetes and obesity. The compound’s spirocyclic structure allows it to form stable complexes with these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with NAMPT can affect the NAD+ biosynthesis pathway, which is essential for cellular energy metabolism and stress responses . Additionally, the compound’s ability to inhibit ROCK can lead to changes in cytoskeletal dynamics, impacting cell shape, motility, and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s spirocyclic structure enables it to fit into the active sites of these enzymes, leading to inhibition or activation. For example, its binding to KHK results in the inhibition of fructose phosphorylation, a key step in fructose metabolism . Similarly, its interaction with NAMPT inhibits the conversion of nicotinamide to nicotinamide mononucleotide, thereby affecting NAD+ levels and related metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes, leading to prolonged effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like KHK and NAMPT. By inhibiting KHK, the compound disrupts fructose metabolism, leading to altered levels of fructose-1-phosphate and downstream metabolites . Its inhibition of NAMPT affects the NAD+ biosynthesis pathway, impacting cellular energy metabolism and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may assist in its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may further direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes.

Properties

IUPAC Name

tert-butyl 6-oxo-5-phenyl-2,7-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)9-18-14(20)13(17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBUYYQIARIBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 3
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 4
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 5
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 6
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

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